molecular formula C12H25N3O B14783114 2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide

2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide

Cat. No.: B14783114
M. Wt: 227.35 g/mol
InChI Key: VDXPIBBHZUJSPU-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide is a complex organic compound that belongs to the class of amides It is characterized by the presence of an amino group, an ethyl group, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Ethyl and Methyl Groups: These groups can be introduced through alkylation reactions using suitable alkyl halides.

    Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can be done by adjusting reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide
  • 2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpiperidin-2-yl)methyl)butanamide

Uniqueness

2-Amino-N-ethyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the arrangement of functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-N-ethyl-3-methyl-N-(1-methylpyrrolidin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-5-15(10-6-7-14(4)8-10)12(16)11(13)9(2)3/h9-11H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXPIBBHZUJSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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